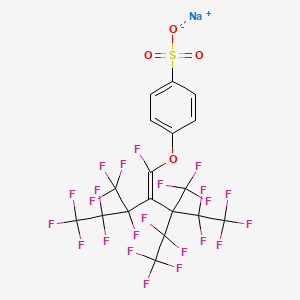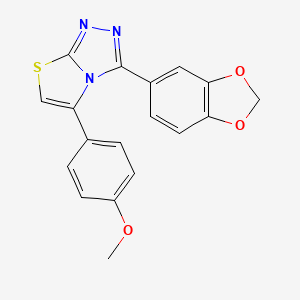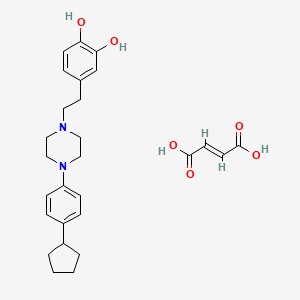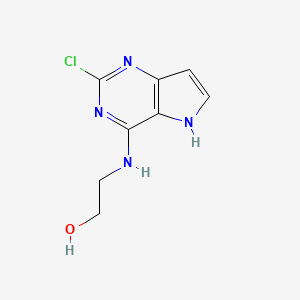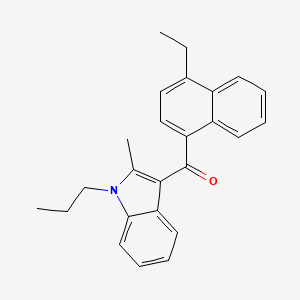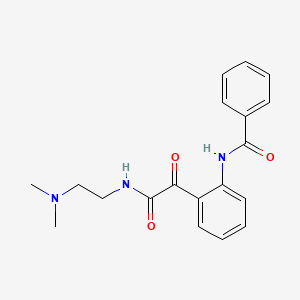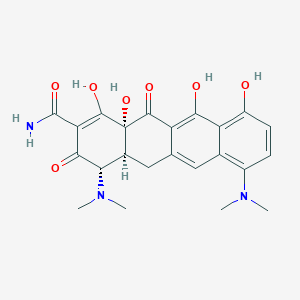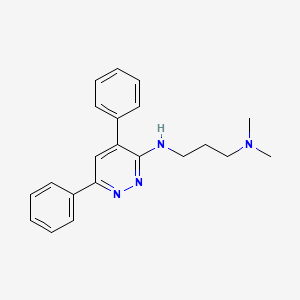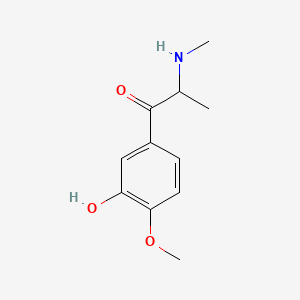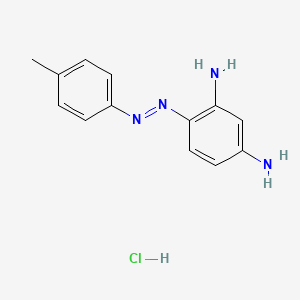
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and is often used in dyeing processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-methyl aniline (p-toluidine) to form the diazonium salt. This is achieved by reacting p-toluidine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with 1,3-benzenediamine in an alkaline medium to form the azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors equipped with temperature control systems to maintain the required low temperatures during the diazotization step. The final product is then purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require the presence of a catalyst such as aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Depending on the conditions, oxidation can lead to the formation of nitro compounds or quinones.
Reduction: Reduction of the azo group results in the formation of 1,3-benzenediamine and 4-methyl aniline.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound synthesis and reactions.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride primarily involves its ability to form stable azo bonds, which impart color to the compound. The azo group (N=N) can interact with various substrates, leading to the formation of colored complexes. In biological systems, the compound can bind to specific proteins or nucleic acids, allowing it to be used as a marker or stain.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenediamine, 4-methyl-: Similar in structure but lacks the azo group, making it less effective as a dye.
1,3-Benzenediamine, 4-methoxy-: Contains a methoxy group instead of a methyl group, leading to different chemical properties and applications.
1,4-Benzenediamine: Another isomer with different substitution patterns, affecting its reactivity and uses.
Uniqueness
1,3-Benzenediamine, 4-((4-methylphenyl)azo)-, monohydrochloride is unique due to its specific azo linkage, which imparts distinct color properties and makes it highly valuable in dyeing applications. Its ability to undergo various chemical reactions also makes it a versatile compound in research and industrial settings.
Properties
CAS No. |
68936-12-9 |
|---|---|
Molecular Formula |
C13H15ClN4 |
Molecular Weight |
262.74 g/mol |
IUPAC Name |
4-[(4-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride |
InChI |
InChI=1S/C13H14N4.ClH/c1-9-2-5-11(6-3-9)16-17-13-7-4-10(14)8-12(13)15;/h2-8H,14-15H2,1H3;1H |
InChI Key |
YJLIUBQXZMOLOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-4-[[(2S)-2-[[ethyl-[(2-isopropylthiazol-4-yl)methyl]carbamoyl]amino]-3-methyl-butanoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamate](/img/structure/B12748082.png)
